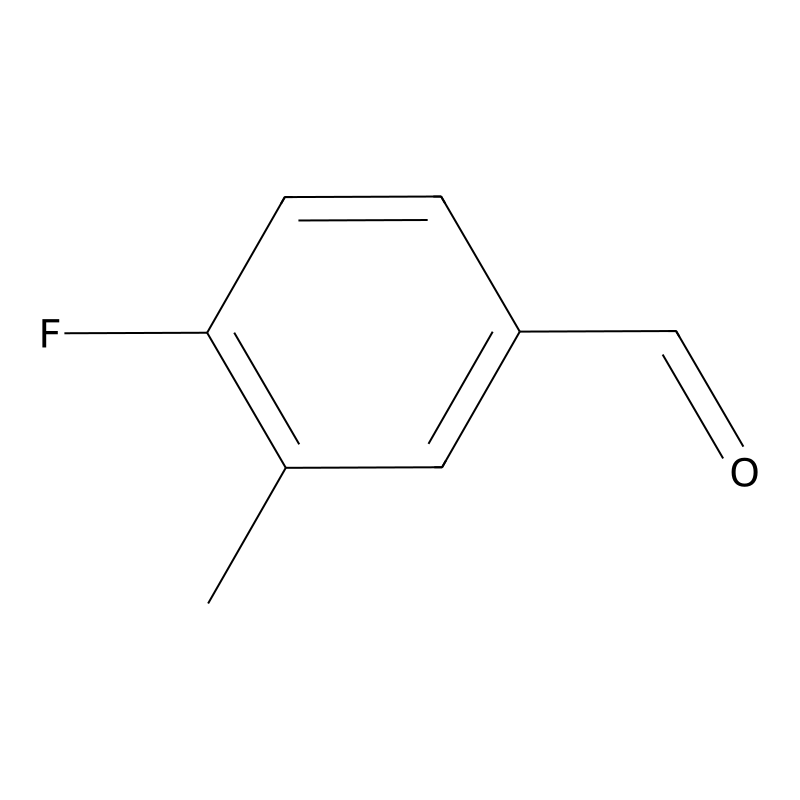

4-Fluoro-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis:

Due to its functional groups, 4-Fluoro-3-methylbenzaldehyde can serve as a valuable building block in organic synthesis. The aldehyde group can be readily transformed into various other functionalities, such as alcohols, amines, or carboxylic acids, through a variety of well-established reactions. Additionally, the presence of the fluorine atom can introduce unique reactivity and selectivity in certain reactions, making it a potentially attractive intermediate for the synthesis of complex molecules. For example, a study published in the journal Molecules explored the use of 4-Fluoro-3-methylbenzaldehyde as a starting material for the synthesis of novel fluorinated pyrazole derivatives, which are of interest for their potential pharmaceutical applications [].

Material Science Applications:

The aromatic ring structure and functional groups of 4-Fluoro-3-methylbenzaldehyde suggest potential applications in material science. The compound could be incorporated into polymers or other materials to modify their properties, such as electrical conductivity, thermal stability, or self-assembly behavior. Research in this area is still in its early stages, but some studies have explored the use of related fluorinated aromatic aldehydes in the development of functional materials [].

4-Fluoro-3-methylbenzaldehyde, with the molecular formula C₈H₇FO, is an aromatic aldehyde characterized by a benzene ring substituted with a fluorine atom at the para position (4-position) and a methyl group at the meta position (3-position). This compound is notable for its unique electronic properties due to the presence of the electronegative fluorine atom, which can influence both its reactivity and biological interactions. The compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes to yield higher aldehydes or ketones.

- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight its versatility as a building block in organic synthesis .

Several methods exist for synthesizing 4-fluoro-3-methylbenzaldehyde:

- Electrophilic Aromatic Substitution: Starting from 3-methylphenol, fluorination can be achieved using fluorinating agents followed by oxidation to convert the hydroxyl group to an aldehyde.

- Vilsmeier-Haack Reaction: This method involves treating 3-methylphenol with phosphorus oxychloride and dimethylformamide to introduce the formyl group.

- Direct Fluorination: Using fluorine gas or fluorinating reagents on 3-methylbenzaldehyde can yield 4-fluoro-3-methylbenzaldehyde directly.

Each method varies in terms of yield, complexity, and safety considerations .

4-Fluoro-3-methylbenzaldehyde finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of various pharmaceutical compounds.

- Agrochemicals: In the development of pesticides and herbicides due to its potential biological activity.

- Material Science: As a precursor for synthesizing polymers and other materials that require specific functional groups.

Its unique properties make it a valuable compound in both research and industrial applications .

Several compounds share structural similarities with 4-fluoro-3-methylbenzaldehyde. Here are a few notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Fluoro-4-methylbenzaldehyde | Fluorine at the meta position | Different electronic properties |

| 4-Chloro-3-methylbenzaldehyde | Chlorine substitution instead of fluorine | Potentially different reactivity |

| 4-Methoxy-3-methylbenzaldehyde | Methoxy group instead of fluoro | Alters solubility and reactivity |

These compounds illustrate how variations in substituents can lead to significant differences in chemical behavior and biological activity, highlighting the uniqueness of 4-fluoro-3-methylbenzaldehyde within this context .

The vibrational spectroscopy of 4-Fluoro-3-methylbenzaldehyde provides crucial structural information through analysis of its molecular vibrations. This compound exhibits characteristic spectral features that are diagnostic of its functional groups and substitution pattern.

Fourier Transform Infrared Spectroscopy Analysis

The Fourier Transform Infrared spectrum of 4-Fluoro-3-methylbenzaldehyde displays several distinctive absorption bands. The most prominent feature is the strong carbonyl stretch absorption at approximately 1700 cm⁻¹, which is characteristic of the aldehyde functional group [1] [2]. This carbonyl frequency is typical for aromatic aldehydes, where conjugation with the benzene ring lowers the absorption from the usual saturated aldehyde position of 1730 cm⁻¹ to approximately 1705 cm⁻¹ [2] [3].

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 cm⁻¹, specifically observed at 3076 cm⁻¹ and 3055 cm⁻¹ [4] [5]. These stretches are consistent with aromatic systems and provide confirmation of the benzene ring structure. The aldehyde carbon-hydrogen stretching is typically observed in the range of 2700-2860 cm⁻¹, with characteristic dual peaks that distinguish aldehydes from ketones [2] [3].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1440-1625 cm⁻¹ region [6] [5]. These bands arise from the complex coupling of ring vibrations and are sensitive to the substitution pattern. The presence of fluorine and methyl substituents influences the exact frequencies and intensities of these bands through electronic and steric effects.

The carbon-fluorine stretching vibration appears as a strong absorption typically in the range of 1000-1250 cm⁻¹, which is characteristic of aromatic fluorine compounds [5]. The exact position depends on the electronic environment created by the adjacent substituents.

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the infrared spectrum. The Raman spectrum of 4-Fluoro-3-methylbenzaldehyde shows strong bands corresponding to aromatic ring breathing modes and symmetrical stretching vibrations.

The carbonyl stretching vibration appears in the Raman spectrum with different intensity compared to the infrared spectrum, typically showing moderate intensity around 1700 cm⁻¹. The ring breathing mode of the benzene ring typically appears around 1000 cm⁻¹ and provides information about the overall symmetry of the substituted aromatic system.

The methyl group vibrations are particularly well-observed in Raman spectroscopy, with the symmetric carbon-hydrogen stretching around 2920 cm⁻¹ and the symmetric deformation around 1380 cm⁻¹. These bands are diagnostic of the methyl substituent and their positions are influenced by the electronic environment created by the adjacent fluorine atom.

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, electronic environment, and spatial relationships within 4-Fluoro-3-methylbenzaldehyde.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 4-Fluoro-3-methylbenzaldehyde in deuterated chloroform reveals several distinct regions [7] [4]. The aldehyde proton appears as a characteristic singlet at approximately 9.8-10.0 ppm, consistent with the typical chemical shift range for aromatic aldehydes [8] [9].

The aromatic protons appear in the range of 7.0-8.0 ppm, with the exact chemical shifts and coupling patterns influenced by the substitution pattern. The fluorine atom causes significant electronic effects, deshielding nearby protons and creating coupling patterns through space and through bonds [10] [11].

The methyl group protons appear as a singlet at approximately 2.3-2.5 ppm [4] [12]. The position of this signal is influenced by the electronic environment created by both the fluorine atom and the aromatic ring system. The integration ratio of the methyl protons to the aromatic protons provides confirmation of the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 Nuclear Magnetic Resonance spectrum provides information about the carbon framework and electronic environment of each carbon atom [13] [14]. The aldehyde carbon appears at approximately 190-195 ppm, consistent with aromatic aldehyde chemical shifts [8].

The aromatic carbon atoms appear in the range of 110-160 ppm, with the exact chemical shifts dependent on the substitution pattern and electronic effects of the fluorine and methyl substituents. The carbon bearing the fluorine atom shows characteristic coupling to the fluorine nucleus, appearing as a doublet with a large coupling constant [10] [11].

The methyl carbon appears at approximately 20-25 ppm, with the exact position influenced by the electronic environment created by the adjacent aromatic system [14] [12]. The integration and multiplicity patterns provide structural confirmation and help distinguish between different substitution patterns.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The fluorine-19 Nuclear Magnetic Resonance spectrum provides specific information about the fluorine environment and its interactions with neighboring atoms [10] [11]. The fluorine signal appears as a complex multiplet due to coupling with nearby protons and carbons.

The chemical shift of the fluorine atom is sensitive to the electronic environment created by the methyl and aldehyde substituents. Long-range coupling between the fluorine atom and the aldehyde proton has been observed in related fluorobenzaldehyde derivatives, with coupling constants in the range of 1-2 Hz [10] [11].

Mass Spectrometric Identification

Mass spectrometry provides molecular weight determination and structural information through fragmentation patterns. The molecular ion peak for 4-Fluoro-3-methylbenzaldehyde appears at m/z 138, corresponding to the molecular formula C₈H₇FO [7] [15].

Electron Impact Mass Spectrometry

Under electron impact conditions, 4-Fluoro-3-methylbenzaldehyde exhibits characteristic fragmentation patterns. The molecular ion peak at m/z 138 is typically followed by loss of the aldehyde hydrogen (M-1) and loss of the carbonyl group (M-29) [16] [17].

The base peak often corresponds to the fluoromethylbenzyl cation formed by loss of the carbonyl oxygen. Additional fragmentation includes loss of the methyl group and fluorine atom, providing structural confirmation through the fragmentation pattern [16] [17].

Collision Cross Section Analysis

Ion mobility spectrometry provides collision cross section values that correlate with molecular shape and size. For 4-Fluoro-3-methylbenzaldehyde, the predicted collision cross section values are: [M+H]⁺ at 139.05538 m/z with 121.9 Ų, [M+Na]⁺ at 161.03732 m/z with 132.0 Ų, and [M+NH₄]⁺ at 156.08192 m/z with 144.2 Ų [18].

These values aid in mass spectrometric identification by providing additional confirmation of molecular identity through correlation with molecular shape and size parameters [18] [19].

Computational Assignment of Spectral Signatures through Density Functional Theory Studies

Density Functional Theory calculations provide theoretical support for experimental spectral assignments and help understand the electronic structure underlying the observed spectroscopic properties.

Vibrational Frequency Calculations

Theoretical calculations using the B3LYP functional with 6-311++G(d,p) basis set have been employed to calculate vibrational frequencies for related fluorobenzaldehyde derivatives [20] [21] [22]. These calculations typically require scaling factors of approximately 0.978 to account for anharmonicity and basis set limitations [21].

The calculated carbonyl stretching frequency for benzaldehyde using B3LYP methods is 1780.35 cm⁻¹ [20], which after scaling corresponds well with experimental values around 1700 cm⁻¹. Similar calculations for 4-Fluoro-3-methylbenzaldehyde would be expected to show the influence of substituent effects on the vibrational frequencies [20].

Electronic Structure Analysis

Density Functional Theory calculations provide insight into the electronic structure and molecular orbital characteristics. The frontier molecular orbitals reveal the electron distribution and reactivity patterns, while molecular electrostatic potential maps show the charge distribution throughout the molecule [24].

The dihedral angle between the aldehyde group and the benzene ring has been calculated to be approximately 30° based on computational models . This conformational preference influences the spectroscopic properties and reactivity of the molecule.

Nuclear Magnetic Resonance Shielding Calculations

Theoretical calculations of nuclear magnetic resonance chemical shifts provide support for experimental assignments and help understand the electronic factors influencing the observed spectra [10] [11]. The calculations consider the magnetic shielding effects of different substituents and their influence on chemical shift values.

Comparative Spectral Data Across Derivatives

The spectroscopic properties of 4-Fluoro-3-methylbenzaldehyde can be compared with related compounds to understand substituent effects and structure-property relationships.

Comparison with Other Fluorobenzaldehyde Isomers

The spectroscopic properties of 4-Fluoro-3-methylbenzaldehyde can be compared with other fluorobenzaldehyde derivatives to understand positional effects. For example, 3-fluorobenzaldehyde shows different coupling patterns in Nuclear Magnetic Resonance spectroscopy, with the fluorine-aldehyde proton coupling being +1.84 Hz compared to different values for other isomers [10] [11].

The infrared spectroscopy of different fluorobenzaldehyde isomers shows variations in the carbonyl stretching frequency and aromatic vibrations depending on the substitution pattern [25] [26] [27]. These differences provide insight into electronic effects and structural variations.

Methyl Group Substitution Effects

The presence of the methyl group in 4-Fluoro-3-methylbenzaldehyde creates additional spectroscopic features compared to simple fluorobenzaldehyde. The methyl group contributes characteristic stretching and deformation bands in both infrared and Raman spectroscopy [28] [29].

In Nuclear Magnetic Resonance spectroscopy, the methyl group provides additional coupling interactions and chemical shift effects that can be used to distinguish between different substitution patterns [28] [29]. The coupling constants between the methyl protons and aromatic protons are diagnostic of the substitution pattern and electronic environment.

Electronic Effects of Fluorine Substitution

The fluorine atom in 4-Fluoro-3-methylbenzaldehyde creates significant electronic effects that influence all spectroscopic properties. The electron-withdrawing nature of fluorine affects the carbonyl stretching frequency, aromatic vibrations, and Nuclear Magnetic Resonance chemical shifts [26] [27].

Comparative studies with corresponding chloro and bromo analogs reveal the specific influence of fluorine substitution on spectroscopic properties [30] [27]. The fluorine atom creates unique coupling patterns in Nuclear Magnetic Resonance spectroscopy and characteristic absorption bands in vibrational spectroscopy that distinguish it from other halogen substitutions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant